molecular formula C22H19N3O B7545087 (E)-N-[2-(1H-indol-3-yl)ethyl]-3-quinolin-8-ylprop-2-enamide

(E)-N-[2-(1H-indol-3-yl)ethyl]-3-quinolin-8-ylprop-2-enamide

Cat. No. B7545087
M. Wt: 341.4 g/mol
InChI Key: ZVTPRNRVOCJJDZ-ZHACJKMWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-N-[2-(1H-indol-3-yl)ethyl]-3-quinolin-8-ylprop-2-enamide, also known as IQ-1S, is a synthetic compound that has gained attention in the scientific community due to its potential as a therapeutic agent.

Mechanism of Action

The mechanism of action of (E)-N-[2-(1H-indol-3-yl)ethyl]-3-quinolin-8-ylprop-2-enamide involves its interaction with the AhR pathway. AhR is a transcription factor that regulates gene expression in response to environmental stimuli, such as pollutants and dietary compounds. This compound acts as an agonist of AhR, leading to the activation of downstream signaling pathways that regulate cell growth, differentiation, and immune response.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects in preclinical studies. It has been shown to inhibit the growth and proliferation of cancer cells, induce apoptosis, and reduce inflammation. This compound has also been shown to have neuroprotective effects in models of neurodegenerative diseases, such as Parkinson's and Alzheimer's disease. Additionally, it has been shown to modulate the immune system by regulating the differentiation and function of immune cells.

Advantages and Limitations for Lab Experiments

One advantage of using (E)-N-[2-(1H-indol-3-yl)ethyl]-3-quinolin-8-ylprop-2-enamide in lab experiments is its specificity for the AhR pathway, which allows for targeted modulation of gene expression. Additionally, this compound has been shown to have high potency and low toxicity in preclinical studies. However, one limitation of using this compound is its limited solubility in aqueous solutions, which can affect its bioavailability and efficacy.

Future Directions

For research on (E)-N-[2-(1H-indol-3-yl)ethyl]-3-quinolin-8-ylprop-2-enamide include investigating its potential as a therapeutic agent for various diseases, including cancer, neurodegenerative diseases, and autoimmune diseases. Additionally, further studies are needed to elucidate the mechanisms underlying its effects on the immune system and to optimize its pharmacokinetic properties for clinical use. Finally, the development of new synthetic methods for this compound and related compounds may lead to the discovery of novel therapeutic agents with improved efficacy and safety profiles.

Synthesis Methods

The synthesis of (E)-N-[2-(1H-indol-3-yl)ethyl]-3-quinolin-8-ylprop-2-enamide involves a multi-step process that starts with the reaction of 2-bromoethylamine hydrobromide with indole-3-carboxaldehyde to form 2-(1H-indol-3-yl)ethylamine. This intermediate is then reacted with 8-quinoline carboxylic acid to produce the final product, this compound. The synthesis method has been optimized to yield high purity and high yield of this compound.

Scientific Research Applications

(E)-N-[2-(1H-indol-3-yl)ethyl]-3-quinolin-8-ylprop-2-enamide has been studied for its potential as a therapeutic agent for various diseases, including cancer, neurodegenerative diseases, and autoimmune diseases. It has been shown to have anti-inflammatory, anti-tumor, and neuroprotective effects in preclinical studies. This compound has also been investigated for its role in modulating the immune system, specifically by targeting the aryl hydrocarbon receptor (AhR) pathway.

properties

IUPAC Name

(E)-N-[2-(1H-indol-3-yl)ethyl]-3-quinolin-8-ylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19N3O/c26-21(11-10-17-6-3-5-16-7-4-13-24-22(16)17)23-14-12-18-15-25-20-9-2-1-8-19(18)20/h1-11,13,15,25H,12,14H2,(H,23,26)/b11-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVTPRNRVOCJJDZ-ZHACJKMWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)CCNC(=O)C=CC3=CC=CC4=C3N=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C(=CN2)CCNC(=O)/C=C/C3=CC=CC4=C3N=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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